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Introduction

Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a crucial role in

cellular signaling and nicotinamide adenine dinucleotide (NAD+) metabolism.[1][2] It exhibits

two primary enzymatic activities: an ADP-ribosyl cyclase activity that converts NAD+ into cyclic

ADP-ribose (cADPR) and a glycohydrolase (NADase) activity that hydrolyzes NAD+ to ADP-

ribose (ADPR).[2][3] Both cADPR and ADPR are important second messengers involved in the

regulation of intracellular calcium signaling.[4][5] Furthermore, under acidic conditions, CD38

can catalyze the formation of nicotinic acid adenine dinucleotide phosphate (NAADP) from

NADP+.[6] Due to its significant role in various physiological and pathological processes,

including immune responses, metabolic disorders, and cancer, CD38 has emerged as a key

therapeutic target.[7][8] This document provides detailed protocols for in vitro assays designed

to screen and characterize inhibitors of CD38's enzymatic activities.

CD38 Signaling Pathway
The enzymatic activity of CD38 is central to its function in cell signaling. As an ectoenzyme, it

utilizes extracellular NAD+ to produce intracellular second messengers. These messengers,

cADPR and NAADP, trigger the release of calcium from intracellular stores, such as the

endoplasmic reticulum and lysosomes, leading to a variety of downstream cellular responses.
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The hydrolase activity of CD38 also regulates extracellular NAD+ levels, impacting cellular

metabolism and the function of other NAD+-dependent enzymes.[1]
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Caption: CD38 signaling pathway overview.

Experimental Protocols
Two primary fluorescence-based assays are commonly used to screen for inhibitors of CD38's

enzymatic activities: a hydrolase assay and a cyclase assay. These assays are adaptable for

high-throughput screening (HTS) in a 96-well format.

CD38 Glycohydrolase (NADase) Activity Assay
This assay measures the hydrolysis of the NAD+ analog, 1,N6-etheno-NAD+ (ε-NAD+), to the

highly fluorescent product ε-ADPR.

Experimental Workflow: Hydrolase Assay
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Caption: Workflow for the CD38 hydrolase inhibitor assay.
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Reagent
Stock
Concentration

Working
Concentration

Vendor Example

Recombinant Human

CD38
0.1 mg/mL 0.5 - 2 ng/µL BPS Bioscience

ε-NAD+ 10 mM 200 µM Sigma-Aldrich

CD38 Assay Buffer 1X 1X BPS Bioscience

Test Inhibitor 10 mM in DMSO Variable N/A

Apigenin (Control

Inhibitor)
10 mM in DMSO 10 µM BPS Bioscience

Procedure

Prepare Reagents: Thaw all reagents on ice. Prepare the CD38 assay buffer as per the

manufacturer's instructions. Dilute the recombinant CD38 enzyme and ε-NAD+ to their

working concentrations in the assay buffer.

Plate Inhibitors: To a 96-well white opaque microplate, add 25 µL of the test inhibitor solution

at various concentrations. For controls, add 25 µL of assay buffer for the positive control (no

inhibitor) and 25 µL of a known inhibitor like apigenin for the negative control.

Add Enzyme: Add 25 µL of the diluted CD38 enzyme solution to each well.

Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to

bind to the enzyme.

Initiate Reaction: Add 50 µL of the ε-NAD+ substrate solution to each well to initiate the

enzymatic reaction. The final reaction volume will be 100 µL.

Measure Fluorescence: Immediately begin measuring the fluorescence intensity at an

excitation wavelength of 300 nm and an emission wavelength of 410 nm using a

fluorescence microplate reader.[9] Readings can be taken in kinetic mode over 30-60

minutes or as an endpoint reading after a defined incubation period at 37°C.[10]

Data Analysis
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The percent inhibition is calculated using the following formula: % Inhibition = 100 * [1 -

(Fluorescence_Inhibitor - Fluorescence_Blank) / (Fluorescence_NoInhibitor -

Fluorescence_Blank)]

The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, can be

determined by plotting the percent inhibition against the logarithm of the inhibitor concentration

and fitting the data to a sigmoidal dose-response curve.

CD38 ADP-Ribosyl Cyclase Activity Assay
This assay measures the cyclase activity of CD38 using nicotinamide guanine dinucleotide

(NGD+) as a substrate, which is converted to the fluorescent product cyclic GDP-ribose

(cGDPR).[1]

Experimental Workflow: Cyclase Assay
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Caption: Workflow for the CD38 cyclase inhibitor assay.

Materials and Reagents

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12386118?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent
Stock
Concentration

Working
Concentration

Vendor Example

Recombinant Human

CD38
0.1 mg/mL 1 - 5 ng/µL BPS Bioscience

NGD+ 10 mM 100 µM BPS Bioscience

CD38 Assay Buffer 1X 1X BPS Bioscience

Test Inhibitor 10 mM in DMSO Variable N/A

Quercetin (Control

Inhibitor)
10 mM in DMSO 20 µM BPS Bioscience[1]

Procedure

Prepare Reagents: Thaw all reagents on ice. Prepare the CD38 assay buffer. Dilute the

recombinant CD38 enzyme and NGD+ to their working concentrations in the assay buffer.

Plate Inhibitors: Add 25 µL of the test inhibitor solution at various concentrations to a 96-well

white opaque microplate. Include positive (no inhibitor) and negative (e.g., quercetin)

controls.[1]

Add Enzyme: Add 25 µL of the diluted CD38 enzyme solution to each well.

Incubation: Incubate the plate at room temperature for 15 minutes.

Initiate Reaction: Add 50 µL of the NGD+ substrate solution to each well. The final reaction

volume will be 100 µL.

Measure Fluorescence: Measure the fluorescence intensity at an excitation of 300 nm and

an emission of 410 nm.[11] Readings can be taken kinetically or as an endpoint

measurement after incubation at 37°C.

Data Analysis

The data analysis for the cyclase assay is the same as for the hydrolase assay. The percent

inhibition is calculated, and IC50 values are determined from the dose-response curve.
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Summary of Assay Parameters
Parameter Hydrolase Assay Cyclase Assay

Enzyme Source Recombinant Human CD38 Recombinant Human CD38

Substrate ε-NAD+ NGD+

Product ε-ADPR cGDPR

Detection Method Fluorescence Fluorescence

Excitation Wavelength 300 nm 300 nm

Emission Wavelength 410 nm 410 nm

Plate Type 96-well white opaque 96-well white opaque

Final Reaction Volume 100 µL 100 µL

Control Inhibitor Apigenin Quercetin[1]

Cell-Based Assays
For a more physiologically relevant assessment, CD38 inhibitor activity can be evaluated in a

cellular context. This can be achieved by using cell lines that endogenously express CD38,

such as multiple myeloma cell lines (e.g., LP-1, OPM2, RPMI8226), or by using primary

immune cells.

General Protocol for Cell-Based Assay

Cell Culture: Culture CD38-expressing cells to the desired density.

Cell Plating: Seed the cells in a 96-well plate.

Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a

specified period.

Cell Lysis: Lyse the cells to release the CD38 enzyme.

Activity Assay: Perform either the hydrolase or cyclase assay on the cell lysates as

described in the protocols above.
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Data Normalization: Normalize the enzymatic activity to the total protein concentration in

each well.

This approach allows for the evaluation of inhibitor potency in the presence of cellular

membranes and other intracellular components, providing valuable insights into the drug-like

properties of the test compounds.

Disclaimer: These protocols provide a general framework. Optimization of reagent

concentrations, incubation times, and other experimental parameters may be necessary for

specific applications and instrumentation. Always refer to the manufacturer's instructions for

commercially available kits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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